molecular formula C27H44FNO6 B14337326 2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

Cat. No.: B14337326
M. Wt: 497.6 g/mol
InChI Key: XPDXADLFWGSPSP-WUOIPUSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid is a complex organic compound It features a fluorine atom, multiple hydroxyl groups, and a cyclopenta[a]phenanthrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid involves multiple steps. The process typically starts with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of the fluorine atom and the hydroxyl groups. The final steps involve the addition of the pentanoyl and amino groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert ketones to alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while substitution of the fluorine atom can result in halogenated derivatives.

Scientific Research Applications

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-3-methylbenzoic acid: Similar in structure but lacks the complex cyclopenta[a]phenanthrene core.

    3,7,12-trihydroxy-10,13-dimethyl-1H-cyclopenta[a]phenanthrene: Shares the core structure but lacks the fluorine atom and the pentanoyl group.

Uniqueness

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid is unique due to its combination of a fluorine atom, multiple hydroxyl groups, and a complex cyclopenta[a]phenanthrene structure. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H44FNO6

Molecular Weight

497.6 g/mol

IUPAC Name

2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid

InChI

InChI=1S/C27H44FNO6/c1-14(4-7-23(33)29-13-20(28)25(34)35)17-5-6-18-24-19(12-22(32)27(17,18)3)26(2)9-8-16(30)10-15(26)11-21(24)31/h14-22,24,30-32H,4-13H2,1-3H3,(H,29,33)(H,34,35)/t14-,15+,16-,17-,18?,19?,20?,21?,22+,24?,26+,27-/m1/s1

InChI Key

XPDXADLFWGSPSP-WUOIPUSASA-N

Isomeric SMILES

C[C@H](CCC(=O)NCC(C(=O)O)F)[C@H]1CCC2[C@@]1([C@H](CC3C2C(C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCC(C(=O)O)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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